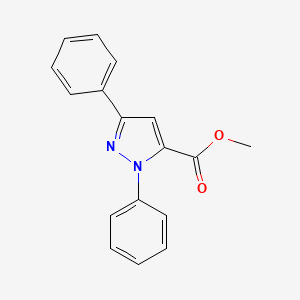![molecular formula C15H12ClN3O3S B3340389 {[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 537017-56-4](/img/structure/B3340389.png)
{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
Vue d'ensemble
Description
The compound {[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a chemical with the molecular formula C15H12ClN3O3S and a molecular weight of 349.79 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also contains a furylmethyl group, a chlorophenyl group, and a thioacetic acid group .Applications De Recherche Scientifique
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and this compound could play a role in studying protein interactions, modifications, and localization .
Antinociceptive Activity
The compound has been studied for its antinociceptive activity . Antinociception is the action or process of blocking the detection of a painful or injurious stimulus by sensory neurons. The studies showed that the compound produced an antinociceptive effect in mice, both in the hot plate test and in the writhing test, without impacting the motor coordination and myorelaxation of animals .
Pain Management
Related to its antinociceptive activity, this compound could potentially be used in pain management . The ability to reduce nociception, or the sensory nervous system’s response to harmful stimuli, suggests potential applications in the development of new analgesics or painkillers .
Inflammation Research
Given its potential antinociceptive properties, this compound could also be used in inflammation research . Inflammation is a complex biological response to harmful stimuli such as pathogens, damaged cells, or irritants. Studying the effects of this compound on inflammatory responses could provide valuable insights into the mechanisms of inflammation and potential therapeutic strategies .
Neurological Research
The compound’s effects on sensory neurons and motor coordination suggest potential applications in neurological research . It could be used to study various neurological conditions and disorders, and contribute to the development of treatments .
Drug Development
Given its various potential applications, this compound could be used in drug development . Its properties could be harnessed to develop new drugs for pain management, inflammation, and various neurological conditions .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been reported to possess antiviral , antifungal , and herbicidal properties, suggesting a broad range of potential targets.
Mode of Action
It’s known that the compound is synthesized from 4-chlorobenzoic acid through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The resulting compound has shown to possess certain anti-tobacco mosaic virus activity .
Biochemical Pathways
Given its antiviral activity, it can be inferred that it may interfere with the replication cycle of viruses, possibly by inhibiting a key enzyme or protein involved in the process .
Pharmacokinetics
The compound’s molecular weight of 34979 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound has demonstrated antiviral activity against the tobacco mosaic virus . This suggests that it may have a potential application in the treatment or prevention of diseases caused by this virus.
Propriétés
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-5-3-10(4-6-11)14-17-18-15(23-9-13(20)21)19(14)8-12-2-1-7-22-12/h1-7H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUHRTPRFGKPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3340309.png)
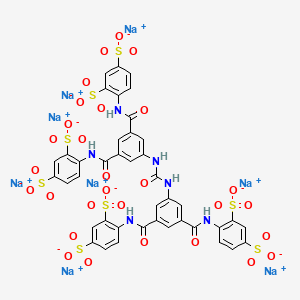

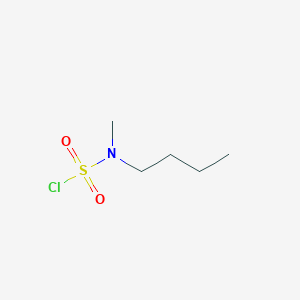
![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B3340326.png)
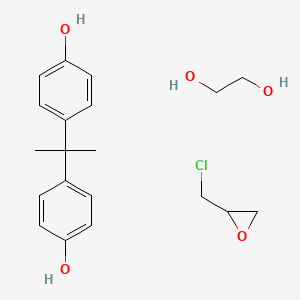

![(4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B3340353.png)

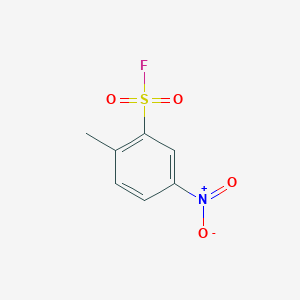

![2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid](/img/structure/B3340383.png)
